molecular formula C10H8N2O B11749613 3-Hydroxy-5-(4-pyridyl)pyridine

3-Hydroxy-5-(4-pyridyl)pyridine

Cat. No.: B11749613
M. Wt: 172.18 g/mol
InChI Key: ZLMHRFUAEOHHFO-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4-pyridyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a pyridyl group at the 5-position

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(4-pyridyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction could produce pyridyl alcohols.

Scientific Research Applications

3-Hydroxy-5-(4-pyridyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-pyridyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and pyridyl groups allow it to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A simpler structure with a single nitrogen atom in the ring.

    3-Hydroxypyridine: Similar to 3-Hydroxy-5-(4-pyridyl)pyridine but lacks the additional pyridyl group.

    4-Pyridylpyridine: Contains two pyridine rings but lacks the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and an additional pyridyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

5-pyridin-4-ylpyridin-3-ol

InChI

InChI=1S/C10H8N2O/c13-10-5-9(6-12-7-10)8-1-3-11-4-2-8/h1-7,13H

InChI Key

ZLMHRFUAEOHHFO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=CN=C2)O

Origin of Product

United States

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